molecular formula C9H9FO B068073 2-(4-Fluorophenyl)propanal CAS No. 189445-63-4

2-(4-Fluorophenyl)propanal

Cat. No. B068073
CAS RN: 189445-63-4
M. Wt: 152.16 g/mol
InChI Key: AANCPBXTNIZNIJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)propanal, also known as 4-Fluorophenylpropanal or 4-FPA, is a chemical compound that belongs to the class of aldehydes. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.

Scientific Research Applications

2-(2-(4-Fluorophenyl)propanalyl)propanal has been used in various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. It has been reported to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, it has been used as a building block in the synthesis of various compounds, such as chiral ligands and biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(2-(4-Fluorophenyl)propanalyl)propanal is not fully understood. However, it has been suggested that it may act by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects
2-(2-(4-Fluorophenyl)propanalyl)propanal has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antitumor activity, as mentioned earlier. Additionally, it has been shown to exhibit antimicrobial activity against certain bacteria and fungi. It has also been reported to exhibit antioxidant activity, making it a potential candidate for the development of antioxidant agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-(4-Fluorophenyl)propanalyl)propanal is its potential applications in various scientific research fields, such as medicinal chemistry and drug discovery. It can be easily synthesized in the laboratory, and its properties can be easily modified to suit specific research needs. However, one of the limitations of 2-(2-(4-Fluorophenyl)propanalyl)propanal is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 2-(2-(4-Fluorophenyl)propanalyl)propanal. One of the potential directions is the development of anticancer drugs based on its antitumor activity. Additionally, it can be used as a building block in the synthesis of various biologically active molecules. Further research is also needed to fully understand its mechanism of action and potential applications in other scientific research fields.
Conclusion
In conclusion, 2-(2-(4-Fluorophenyl)propanalyl)propanal is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 2-(2-(4-Fluorophenyl)propanalyl)propanal involves the reaction between 4-Fluorobenzaldehyde and propanal in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of 2-(2-(4-Fluorophenyl)propanalyl)propanal. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

properties

IUPAC Name

2-(4-fluorophenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANCPBXTNIZNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457861
Record name 2-(4-fluorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189445-63-4
Record name 2-(4-fluorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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